Cas no 82783-88-8 (Diethylene triamine, diphenylolpropane, Diglycidyl dephenylolpropane ether polymer)

Diethylene triamine, diphenylolpropane, Diglycidyl dephenylolpropane ether polymer structure
82783-88-8 structure
Product name:Diethylene triamine, diphenylolpropane, Diglycidyl dephenylolpropane ether polymer
CAS No:82783-88-8
MF:C40H53N3O6
MW:671.865331411362
CID:724706

Diethylene triamine, diphenylolpropane, Diglycidyl dephenylolpropane ether polymer Chemical and Physical Properties

Names and Identifiers

    • Diethylene triamine, diphenylolpropane, Diglycidyl dephenylolpropane ether polymer
    • N'-(2-aminoethyl)ethane-1,2-diamine,4-[2-(4-hydroxyphenyl)propan-2-yl]phenol,2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane
    • diethylenetriamine adduct
    • diglycidyl ether derivative
    • diglycidyl ether derivative/ diethylenetriamine adduct
    • Inchi: 1S/C21H24O4.C15H16O2.C4H13N3/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20;1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;5-1-3-7-4-2-6/h3-10,19-20H,11-14H2,1-2H3;3-10,16-17H,1-2H3;7H,1-6H2
    • InChI Key: PQNOPGGDZDMXEJ-UHFFFAOYSA-N
    • SMILES: O1C([H])([H])C1([H])C([H])([H])OC1C([H])=C([H])C(=C([H])C=1[H])C(C([H])([H])[H])(C([H])([H])[H])C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])C1([H])C([H])([H])O1.O([H])C1C([H])=C([H])C(=C([H])C=1[H])C(C([H])([H])[H])(C([H])([H])[H])C1C([H])=C([H])C(=C([H])C=1[H])O[H].N([H])(C([H])([H])C([H])([H])N([H])[H])C([H])([H])C([H])([H])N([H])[H]

Computed Properties

  • Exact Mass: 671.393
  • Monoisotopic Mass: 671.393
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 49
  • Rotatable Bond Count: 14
  • Complexity: 619
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 148A^2

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